3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid
CAS No.:
Cat. No.: VC17719281
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 3-ethyl-3-methyl-1,2-dihydroindole-7-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO2/c1-3-12(2)7-13-10-8(11(14)15)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3,(H,14,15) |
| Standard InChI Key | HPRCZEIWULPOEN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CNC2=C(C=CC=C21)C(=O)O)C |
Introduction
3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of approximately 205.25 g/mol . This compound features a bicyclic indole structure, characterized by a fused benzene and pyrrole ring, with ethyl and methyl substituents at the 3-position and a carboxylic acid group at the 7-position. The unique arrangement of these functional groups contributes to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Synthesis Methods
The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through several methods, each presenting unique advantages in terms of yield, purity, and scalability. While specific synthesis protocols are not detailed in the available literature, the compound's structure suggests that it could be synthesized using methods similar to those for other indole derivatives, potentially involving condensation reactions or cyclization processes.
Comparable Compounds
Several compounds share structural similarities with 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Ethyl-3-methyl-1H-indole-7-carboxylic acid | C12H13NO2 | Similar carboxylic structure but different position of ethyl group. |
| 5-Methoxyindole | C9H9NO2 | Contains a methoxy group which may enhance solubility. |
| 1-Methylindole | C9H9N | A simpler structure lacking the carboxylic acid functionality. |
| 3-Methylindole | C9H9N | Similar methyl substitution but without ethyl or carboxylic groups. |
These compounds can serve as references for understanding the potential biological activities and chemical properties of 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid.
Future Research Directions
Future research on 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid should focus on its synthesis optimization, biological activity evaluation, and potential applications in medicinal chemistry. Investigating its interactions with biological targets and assessing its pharmacokinetic properties would be crucial steps in determining its viability as a therapeutic agent.
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